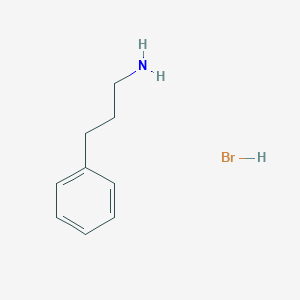
Phenylpropylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylpropylammonium bromide is an organic compound with the molecular formula C9H14BrN. It is a quaternary ammonium salt that has found applications in various fields, including chemistry, biology, and materials science. This compound is known for its role in the synthesis of perovskite materials and its potential use in optoelectronic devices.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylpropylammonium bromide can be synthesized through the reaction of phenylpropylamine with hydrobromic acid. The reaction typically involves the following steps:
Preparation of Phenylpropylamine: Phenylpropylamine is synthesized by the reduction of phenylpropanone using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of this compound: Phenylpropylamine is then reacted with hydrobromic acid (HBr) to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of the amine to the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Phenylpropylammonium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different ammonium salts.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO3) for the formation of silver bromide (AgBr) and the corresponding ammonium nitrate.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the phenylpropyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the phenylpropyl group.
Major Products Formed
Substitution Reactions: Formation of new ammonium salts with different anions.
Oxidation: Formation of oxidized derivatives of the phenylpropyl group.
Reduction: Formation of reduced derivatives of the phenylpropyl group.
Aplicaciones Científicas De Investigación
Phenylpropylammonium bromide has several scientific research applications:
Biology: It may be used in studies involving the interaction of ammonium salts with biological molecules.
Mecanismo De Acción
The mechanism of action of phenylpropylammonium bromide involves its interaction with various molecular targets. In the context of perovskite synthesis, it acts as a passivating agent, reducing defects at grain boundaries and interfaces . This enhances the efficiency and stability of perovskite-based devices by improving carrier extraction and reducing non-radiative recombination losses.
Comparación Con Compuestos Similares
Phenylpropylammonium bromide can be compared with other quaternary ammonium salts, such as:
Phenethylammonium iodide: Used in similar applications for perovskite synthesis but with different halide ions.
Tetramethylammonium bromide: A simpler quaternary ammonium salt used in various chemical reactions.
Benzyltrimethylammonium chloride: Another quaternary ammonium salt with a benzyl group instead of a phenylpropyl group.
This compound is unique due to its specific structure, which imparts distinct properties in the formation of perovskite materials and other applications.
Propiedades
Fórmula molecular |
C9H14BrN |
|---|---|
Peso molecular |
216.12 g/mol |
Nombre IUPAC |
3-phenylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H |
Clave InChI |
AKNWFTSJWORAMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



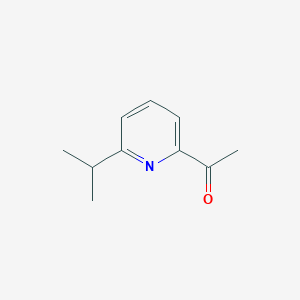
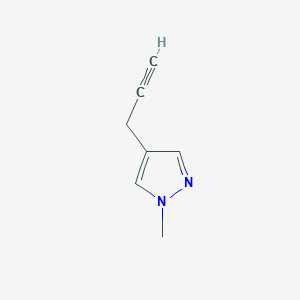
![4-{2-[Methyl(propyl)amino]ethyl}aniline](/img/structure/B12091143.png)
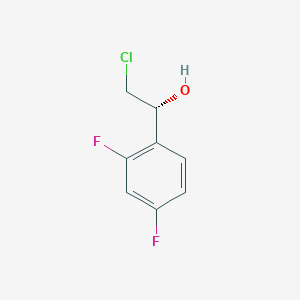
![benzyl (3S)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12091150.png)
![Benzeneacetonitrile, 2-methyl-alpha-[2-[[[(4-methylphenyl)sulfonyl]oxy]imino]-3(2H)-thienylidene]-](/img/structure/B12091152.png)

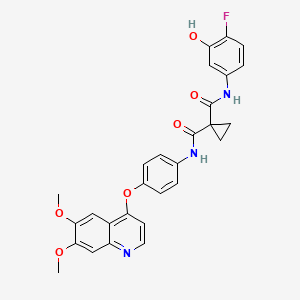

![N-(4-bromo-2,5-difluoro-phenyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B12091195.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoro-4-(2,4,6-trimethylphenoxy)pyrimidin-2-one](/img/structure/B12091197.png)

![2-Amino-3-[2-[2-[2-(2-amino-2-carboxyethyl)sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B12091202.png)
